molecular formula C6H9N3OS B12138742 3-Ethyl-1-(1,3-thiazol-2-yl)urea

3-Ethyl-1-(1,3-thiazol-2-yl)urea

Cat. No.: B12138742
M. Wt: 171.22 g/mol
InChI Key: QJLXNWDDALWJDF-UHFFFAOYSA-N
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Description

3-Ethyl-1-(1,3-thiazol-2-yl)urea is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(1,3-thiazol-2-yl)urea typically involves the reaction of ethyl isocyanate with 2-aminothiazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Ethyl isocyanate+2-aminothiazoleThis compound\text{Ethyl isocyanate} + \text{2-aminothiazole} \rightarrow \text{this compound} Ethyl isocyanate+2-aminothiazole→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process may involve the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(1,3-thiazol-2-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the thiazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(1,3-thiazol-2-yl)urea involves its interaction with bacterial DNA gyrase, an enzyme essential for DNA replication and transcription in bacteria. By inhibiting this enzyme, the compound disrupts bacterial DNA processes, leading to cell death. This makes it a promising candidate for antibacterial drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to inhibit bacterial DNA gyrase sets it apart from other thiazole derivatives, making it a valuable compound for further research and development .

Properties

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

IUPAC Name

1-ethyl-3-(1,3-thiazol-2-yl)urea

InChI

InChI=1S/C6H9N3OS/c1-2-7-5(10)9-6-8-3-4-11-6/h3-4H,2H2,1H3,(H2,7,8,9,10)

InChI Key

QJLXNWDDALWJDF-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=NC=CS1

Origin of Product

United States

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